

# A Spectroscopic Comparison of But-3-yn-2-ylbenzene and Its Isomers

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## Compound of Interest

Compound Name: But-3-yn-2-ylbenzene

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This guide provides a detailed spectroscopic comparison of **but-3-yn-2-ylbenzene** and its structural isomers: 1-phenyl-1-butyne, 1-phenyl-2-butyne, and 4-phenyl-1-butyne. The differentiation of these isomers is crucial in various research and development applications, including synthetic chemistry, materials science, and pharmaceutical development, where precise structural confirmation is paramount. This document presents a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **but-3-yn-2-ylbenzene** and its isomers.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons ( $\delta$ , ppm)	Aliphatic/Alkynyl Protons ( $\delta$ , ppm)
But-3-yn-2-ylbenzene	~7.2-7.4 (m)	3.6 (q), 2.1 (s), 1.5 (d)
1-Phenyl-1-butyne	~7.2-7.5 (m)	2.4 (q), 1.2 (t)
1-Phenyl-2-butyne	~7.1-7.3 (m)	3.4 (s), 1.8 (s)
4-Phenyl-1-butyne	~7.1-7.3 (m)	2.8 (t), 2.4 (t), 1.9 (t)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons ( $\delta$ , ppm)	Alkynyl Carbons ( $\delta$ , ppm)	Aliphatic Carbons ( $\delta$ , ppm)
But-3-yn-2-ylbenzene	~126-145	~84, ~72	~35, ~23
1-Phenyl-1-butyne	~123-132	~81, ~91	~13, ~14
1-Phenyl-2-butyne	~128-138	~79, ~80	~4, ~24
4-Phenyl-1-butyne[1]	126.3, 128.4, 128.5, 140.4	69.3, 83.3	~29, ~35

Table 3: Key IR Spectroscopic Data (Wavenumbers in  $\text{cm}^{-1}$ )

Compound	$\text{C}\equiv\text{C}$ Stretch ( $\text{cm}^{-1}$ )	$\equiv\text{C-H}$ Stretch ( $\text{cm}^{-1}$ )	C-H Aromatic Stretch ( $\text{cm}^{-1}$ )	C-H Aliphatic Stretch ( $\text{cm}^{-1}$ )
But-3-yn-2-ylbenzene	~2100 (weak)	~3300	~3000-3100	~2850-3000
1-Phenyl-1-butyne	~2240	N/A	~3000-3100	~2850-3000
1-Phenyl-2-butyne	~2250	N/A	~3000-3100	~2850-3000
4-Phenyl-1-butyne	~2120	~3300	~3000-3100	~2850-3000

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> ) (m/z)	Key Fragmentation Peaks (m/z)
But-3-yn-2-ylbenzene	130	115, 91
1-Phenyl-1-butyne[2]	130	115, 102, 77
1-Phenyl-2-butyne	130	115, 91
4-Phenyl-1-butyne[1]	130	115, 91, 77

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- **<sup>13</sup>C NMR Acquisition:** Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Data processing involved Fourier transformation and baseline correction.

## Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** A thin film of the liquid sample was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** Spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.

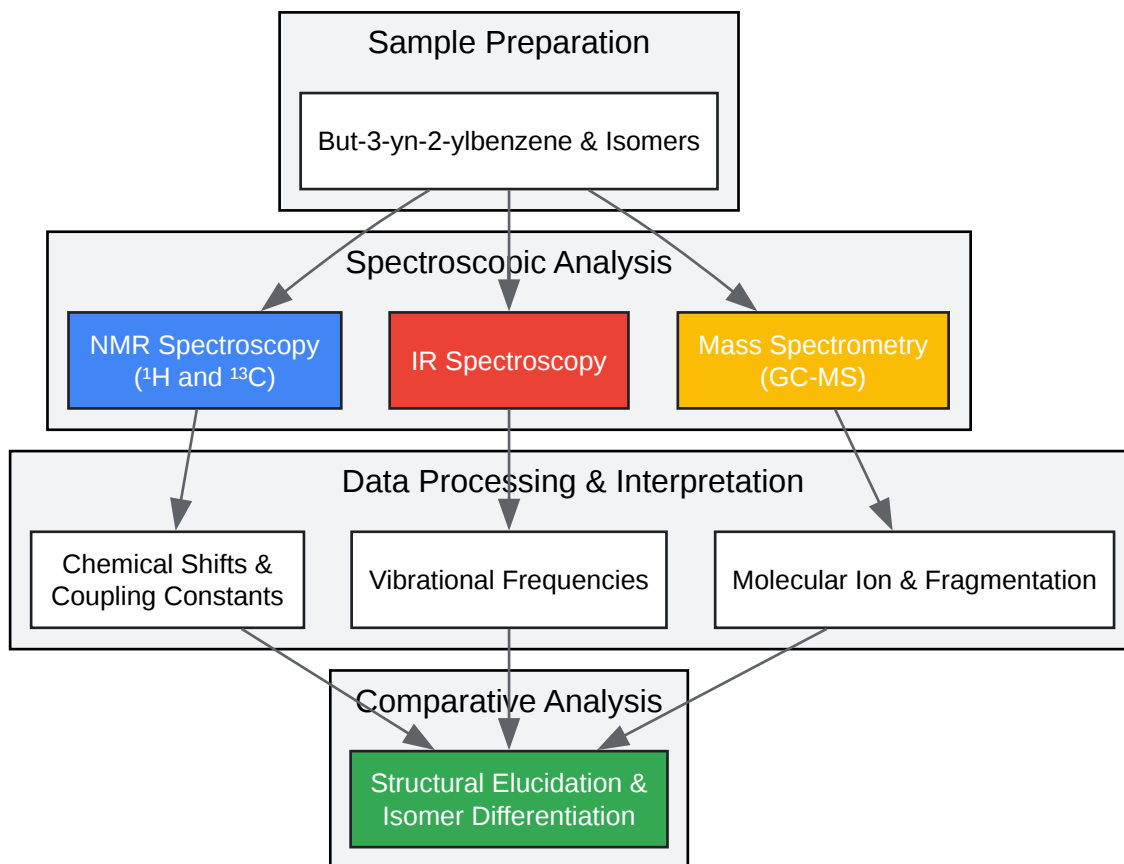
## Mass Spectrometry (MS)

- **Instrumentation:** A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
- **Sample Preparation:** The sample was diluted in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
- **GC Conditions:** A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the isomers.
- **MS Conditions:** The ion source temperature was maintained at 230 °C, and the electron energy was set to 70 eV. Mass spectra were recorded over a mass-to-charge ratio ( $m/z$ ) range of 40-400.

## Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

## Workflow for Spectroscopic Comparison of Isomers



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Caption: Spectroscopic analysis workflow for isomer differentiation.

This guide demonstrates that while **But-3-yn-2-ylbenzene** and its isomers share the same molecular formula and weight, they exhibit distinct spectroscopic signatures that allow for their unambiguous identification. The differences in chemical shifts, vibrational frequencies, and fragmentation patterns provide a robust basis for structural elucidation.

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